REACTION_SMILES
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[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:25][CH2:26][Cl:27].[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[c:1]1([CH3:10])[cH:2][cH:3][c:4]([CH2:7][CH2:8][NH2:9])[cH:5][cH:6]1>>[c:1]1([CH3:10])[cH:2][cH:3][c:4]2[c:5]([cH:6]1)[CH:11]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[NH:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CCN)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc2c(c1)C(c1ccccc1)NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |